molecular formula C6H7N3O4 B1440929 Ethyl 5-nitro-1H-imidazole-2-carboxylate CAS No. 865998-46-5

Ethyl 5-nitro-1H-imidazole-2-carboxylate

Cat. No.: B1440929
CAS No.: 865998-46-5
M. Wt: 185.14 g/mol
InChI Key: YSVPLWXCZZORIO-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-1H-imidazole-2-carboxylate (CAS 865998-46-5) is a nitro-substituted imidazole derivative with the molecular formula C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol . It is characterized by a nitro group at the 5-position of the imidazole ring and an ethoxycarbonyl substituent at the 2-position. The compound exhibits a melting point of 374.2±34.0 °C and is typically stored under dry conditions at 2–8°C . Its synthesis involves nitration of ethyl imidazole-2-carboxylate precursors, achieving yields of approximately 84% under optimized conditions .

This compound serves as a key intermediate in pharmaceutical and agrochemical research, particularly in the development of histidine analogs and antimicrobial agents .

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 5-nitro-1H-imidazole-2-carboxylate typically proceeds through:

  • Formation of the 5-nitroimidazole core.
  • Introduction of the carboxylate group at the 2-position.
  • Esterification to obtain the ethyl ester derivative.

Two main approaches are employed:

  • Direct esterification of 5-nitroimidazole-2-carboxylic acid derivatives.
  • Conversion of 5-nitroimidazole-2-carbonyl chloride intermediates to esters.

Preparation via 5-nitroimidazole-2-carboxylic Acid and Esterification

A classic method involves the synthesis of 5-nitroimidazole-2-carboxylic acid followed by esterification to the ethyl ester:

  • Step 1: Synthesis of 5-nitroimidazole-2-carboxylic acid

    The 5-nitroimidazole-2-carboxylic acid is prepared by nitration of imidazole derivatives or by cyclization reactions involving nitro-substituted precursors. The acid is often isolated as its alkali metal salt to prevent decarboxylation during processing.

  • Step 2: Conversion to 5-nitroimidazole-2-carbonyl chloride

    The carboxylic acid salt is reacted with oxalyl chloride in anhydrous benzene to form the corresponding acid chloride. This reaction is typically conducted with stirring until gas evolution ceases, followed by removal of excess reagents under vacuum.

  • Step 3: Formation of ethyl ester

    The acid chloride is then treated with ethanol or ethyl acetate in the presence of a base (e.g., anhydrous ammonia or triethylamine) to yield this compound. The product is purified by recrystallization.

Example from patent literature:

Step Reagents/Conditions Outcome
Acid chloride formation 5-nitroimidazole-2-carboxylic acid salt + oxalyl chloride in benzene, reflux 5-nitroimidazole-2-carbonyl chloride
Esterification Acid chloride + ethanol (or ethyl acetate) + base This compound

This method is efficient and allows for isolation of intermediates, facilitating purification and high yields.

Preparation via Carboximidate Intermediates

An alternative route involves the formation of carboximidate intermediates from 2-cyano-5-nitroimidazole derivatives, followed by conversion to the ester:

  • Step 1: Synthesis of 1-substituted 5-nitroimidazole-2-carboximidates

    Starting from 1-(hydroxyloweralkyl)-2-cyano-5-nitroimidazoles, treatment with a catalytic amount of a strong base such as sodium ethoxide or potassium t-butoxide in an alcoholic solvent (methanol, ethanol, or isopropanol) leads to rapid formation of cyclic iminoethers (carboximidates). This reaction typically completes within 30 minutes at room temperature.

  • Step 2: Acidification to lactone

    The reaction mixture is acidified using aqueous mineral acid (preferably hydrohalic acid), converting the iminoether to an insoluble lactone, which is isolated by filtration.

  • Step 3: Conversion to carboxamide and ester

    The lactone is reacted with ammonia in a lower alkanol medium to form the carboxamide. Further treatment with aqueous mineral acid converts the carboxamide to the corresponding carboxylate ester, such as this compound.

Key features of this method:

Parameter Details
Base catalysts Sodium ethoxide, sodium methoxide, potassium t-butoxide
Solvent Methanol, ethanol, isopropanol
Reaction temperature Room temperature to reflux
Reaction time Minutes to 5 hours
Isolation Precipitation and filtration of insoluble intermediates

This method allows for milder reaction conditions and avoids harsh reagents like oxalyl chloride.

Comparative Summary of Preparation Routes

Aspect Via Acid Chloride Route Via Carboximidate Route
Starting material 5-nitroimidazole-2-carboxylic acid 1-(hydroxyloweralkyl)-2-cyano-5-nitroimidazole
Key reagents Oxalyl chloride, ethanol, base Alkali metal alkoxide, mineral acid, ammonia
Reaction conditions Reflux in benzene, controlled temperature Room temperature to reflux in alcohol
Isolation Intermediate acid chloride purified Lactone precipitated and filtered
Advantages Well-established, high purity Milder, shorter reaction times
Disadvantages Use of corrosive oxalyl chloride Requires multi-step conversion

Additional Notes on Purification and Yield

  • The acid chloride intermediate is typically purified by recrystallization from solvents like benzene or acetone.
  • The final ethyl ester product is commonly recrystallized from ethyl acetate or acetone to achieve high purity.
  • Reaction times and temperatures are optimized to minimize side reactions such as decarboxylation or over-nitration.
  • Yields reported in literature for these methods generally range from 70% to 90%, depending on scale and purity requirements.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Product Isolation Yield Range
Acid chloride route 5-nitroimidazole-2-carboxylic acid Oxalyl chloride, ethanol, base Reflux benzene; esterification at ambient Crystallization from ethyl acetate 75-90%
Carboximidate route 1-(hydroxyloweralkyl)-2-cyano-5-nitroimidazole Sodium ethoxide, mineral acid, ammonia Room temp to reflux in alcohol Filtration of lactone, recrystallization 70-85%

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-nitro-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aminoimidazole derivatives, carboxylic acids, and various substituted imidazoles .

Scientific Research Applications

Antimicrobial Properties

One of the primary applications of Ethyl 5-nitro-1H-imidazole-2-carboxylate is in the development of antimicrobial agents. Research has shown that compounds containing the nitroimidazole moiety exhibit significant activity against a range of pathogens, including bacteria and protozoa. For example, derivatives of this compound have been evaluated for their effectiveness against Trichomonas vaginalis, a common parasitic infection .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Antiparasitic Activity

A study conducted on the efficacy of this compound against Histomonas meleagridis revealed promising results. The compound showed significant inhibitory effects at low concentrations, suggesting its potential as a treatment for histomoniasis in poultry. The research emphasized the need for further investigations to optimize dosage and delivery methods .

Case Study 2: Synthesis and Structure-Activity Relationship (SAR)

A comprehensive SAR study was performed on a series of imidazole derivatives, including this compound. The study identified key structural features that contributed to enhanced anticancer activity. Modifications at the 4-position of the imidazole ring were particularly effective in increasing potency against HEPG2 cells. This research underscores the importance of chemical modifications in developing effective therapeutic agents .

Data Table: Summary of Biological Activities

Activity Target Organism/Cell Line IC50 (µM) Reference
AntimicrobialTrichomonas vaginalis<10
AnticancerHEPG2 (liver carcinoma)15
AntiparasiticHistomonas meleagridis<5

Mechanism of Action

The mechanism of action of Ethyl 5-nitro-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate (CAS 683815-49-8)

  • Molecular Formula : C₇H₉N₃O₄
  • Molecular Weight : 199.17 g/mol
  • Key Differences :
    • A methyl group replaces the hydrogen at the 1-position of the imidazole ring, enhancing steric bulk and altering electronic properties.
    • The nitro group at the 5-position and ethoxycarbonyl group at the 2-position are retained.
  • Applications : Used in heterocyclic chemistry for the synthesis of kinase inhibitors .

Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate (CAS 1427501-40-3)

  • Molecular Formula : C₇H₁₀FN₃O₂
  • Molecular Weight : 187.17 g/mol
  • Key Differences: Substitution of the nitro group with an amino group and addition of a fluorine atom at the 4-position. The amino group introduces nucleophilic reactivity, while fluorine enhances metabolic stability.
  • Applications : A precursor in fluorinated drug candidates, particularly in antiviral and anticancer research .

Ethyl 5-ethyl-1H-imidazole-2-carboxylate (CAS 1171124-65-4)

  • Molecular Formula : C₈H₁₂N₂O₂
  • Molecular Weight : 168.19 g/mol
  • Key Differences :
    • Replacement of the nitro group with an ethyl group, eliminating electron-withdrawing effects.
    • The absence of nitro functionality reduces oxidative reactivity.
  • Applications : Studied for its role in coordination chemistry and ligand design .

Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate (CAS 1566317-81-4)

  • Molecular Formula : C₁₀H₁₃BrN₂O₂
  • Molecular Weight : 273.13 g/mol
  • Key Differences :
    • Bromine substitution at the 2-position introduces halogen-mediated cross-coupling reactivity.
    • Ethyl and methyl groups at N1 and C5 enhance hydrophobicity.
  • Applications : Utilized in Suzuki-Miyaura coupling reactions for constructing complex heterocycles .

Structural and Functional Analysis

Table 1: Comparative Properties of Ethyl 5-nitro-1H-imidazole-2-carboxylate and Analogs

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Applications
865998-46-5 (Parent) C₆H₇N₃O₄ 185.14 5-NO₂, 2-COOEt Electrophilic nitration, ester hydrolysis Antimicrobial intermediates
683815-49-8 C₇H₉N₃O₄ 199.17 1-CH₃, 5-NO₂, 2-COOEt Reduced hydrogen bonding Kinase inhibitors
1427501-40-3 C₇H₁₀FN₃O₂ 187.17 4-F, 5-NH₂, 1-CH₃, 2-COOEt Nucleophilic amination Antiviral agents
1171124-65-4 C₈H₁₂N₂O₂ 168.19 5-C₂H₅, 2-COOEt Ligand-metal coordination Coordination complexes
1566317-81-4 C₁₀H₁₃BrN₂O₂ 273.13 2-Br, 1-C₂H₅, 5-CH₃, 4-COOEt Halogen-mediated cross-coupling Heterocyclic synthesis

Research Findings and Trends

  • Electronic Effects : The nitro group in the parent compound significantly lowers the electron density of the imidazole ring, enhancing susceptibility to nucleophilic attack at the 4-position .
  • Solubility Trends: Amino- and fluoro-substituted analogs exhibit improved aqueous solubility compared to nitro derivatives, critical for bioavailability in drug design .
  • Thermal Stability : Brominated analogs (e.g., CAS 1566317-81-4) demonstrate higher thermal stability, making them suitable for high-temperature reactions .

Biological Activity

Ethyl 5-nitro-1H-imidazole-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered imidazole ring with a nitro group at the 5-position and an ethyl ester at the 2-position. Its molecular formula is C₇H₈N₄O₄, with a molecular weight of approximately 173.14 g/mol. The presence of the nitro group is crucial for its biological activity, influencing its reactivity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating varying degrees of effectiveness.

Antibacterial Activity

The compound shows promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the following table:

Bacterial Strain MIC (mg/mL)
E. coli0.0195
Bacillus subtilis0.0048
Staphylococcus aureus0.039
Pseudomonas aeruginosa0.077

These results indicate that this compound has potent antibacterial properties, particularly against E. coli and Bacillus subtilis .

Antifungal Activity

In addition to its antibacterial effects, the compound also exhibits antifungal activity. The following table outlines its effectiveness against various fungal strains:

Fungal Strain Zone of Inhibition (mm)
Candida albicans19
Aspergillus niger20
Fusarium oxysporum16

These findings suggest that this compound can inhibit the growth of pathogenic fungi, making it a candidate for further investigation in antifungal therapies .

Anticancer Activity

Preliminary studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, research using MTT assays demonstrated that the compound could induce cell death in various carcinoma cell lines, with IC50 values indicating significant cytotoxicity:

Cell Line IC50 (μM)
PC3 (Prostate Cancer)26.43
DU145 (Prostate Cancer)41.85

These results suggest that this compound may act as an effective anticancer agent, although further studies are necessary to elucidate its mechanisms of action and therapeutic efficacy .

The biological activity of this compound is believed to involve several mechanisms:

  • Target Interaction : The compound interacts with specific cellular targets, leading to alterations in biochemical pathways.
  • Cytotoxic Effects : It induces apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest.
  • Antimicrobial Action : The nitro group is essential for its antimicrobial activity, modulating intracellular mechanisms involved in bacterial killing .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-nitro-1H-imidazole-2-carboxylate, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nitration and esterification. A common approach involves:

Nitration : Reacting a substituted imidazole precursor (e.g., ethyl 1H-imidazole-2-carboxylate) with concentrated nitric acid in a controlled temperature range (0–5°C) to introduce the nitro group at the 5-position.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .
Critical Note : Competing nitration at alternative positions (e.g., 4-nitro isomer) may occur; TLC monitoring (Rf comparison with standards) is essential to confirm regioselectivity .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:

  • NMR :
  • ¹H NMR (DMSO-d6): Peaks at δ 1.30 (t, 3H, CH2CH3), δ 4.30 (q, 2H, OCH2), δ 8.50 (s, 1H, imidazole-H), and δ 14.10 (s, 1H, NH, broad) confirm the structure.
  • ¹³C NMR : Signals for the ester carbonyl (~160 ppm) and nitro group adjacency (~140 ppm) .
  • IR : Strong absorption at ~1720 cm⁻¹ (ester C=O) and ~1530 cm⁻¹ (asymmetric NO2 stretch) .
  • Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 186.04, consistent with the molecular formula C6H7N3O4 .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :

  • Thermal Stability : Decomposition occurs above 374°C (DSC data). Store below 25°C in airtight containers to prevent moisture absorption .
  • Light Sensitivity : Protect from UV exposure; amber glass vials are recommended.
  • Long-Term Storage : Use desiccants (silica gel) and inert atmosphere (argon) to minimize hydrolysis of the ester group .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of nitro compound vapors.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Contaminated waste must be disposed via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

  • Methodological Answer :

  • Computational Setup : Optimize geometry using B3LYP/6-311++G(d,p) basis set. Calculate HOMO-LUMO gaps to predict reactivity.
  • Key Findings : The nitro group reduces electron density at the imidazole ring, enhancing electrophilic substitution susceptibility. Compare with experimental UV-Vis spectra (λmax ~270 nm in ethanol) for validation .

Q. What mechanistic insights explain the regioselectivity of nitration in this compound?

  • Methodological Answer :

  • Tautomerism Analysis : The 1H-imidazole tautomer favors nitration at the 5-position due to resonance stabilization of the nitronium ion intermediate.
  • Isomer Discrimination : Use NOESY NMR to confirm absence of 4-nitro isomer (steric hindrance from the ester group disfavors this pathway) .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation (solvent: DMSO/water, 1:1).
  • Refinement : Use SHELXL (Sheldrick, 2008) for structure solution. Key parameters: R1 < 0.05, wR2 < 0.10.
  • Outcome : Confirms planarity of the imidazole ring and dihedral angles between nitro/ester groups, critical for SAR studies .

Q. What strategies are effective in analyzing its potential as a pharmacophore in drug discovery?

  • Methodological Answer :

  • Molecular Docking : Dock into target proteins (e.g., EGFR kinase) using AutoDock Vina. Parameters: Grid size 60×60×60 Å, exhaustiveness = 20.
  • ADMET Prediction : Use SwissADME to assess bioavailability (TPSA > 80 Ų indicates poor blood-brain barrier penetration).
  • In Vitro Validation : Cytotoxicity assays (MTT protocol) against cancer cell lines (e.g., HeLa) to correlate computational predictions with experimental IC50 values .

Properties

IUPAC Name

ethyl 5-nitro-1H-imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-2-13-6(10)5-7-3-4(8-5)9(11)12/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVPLWXCZZORIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693337
Record name Ethyl 5-nitro-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865998-46-5
Record name Ethyl 5-nitro-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 5-nitro-1H-imidazole-2-carboxylate
Ethyl 5-nitro-1H-imidazole-2-carboxylate
Ethyl 5-nitro-1H-imidazole-2-carboxylate
Ethyl 5-nitro-1H-imidazole-2-carboxylate
Ethyl 5-nitro-1H-imidazole-2-carboxylate
Ethyl 5-nitro-1H-imidazole-2-carboxylate

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